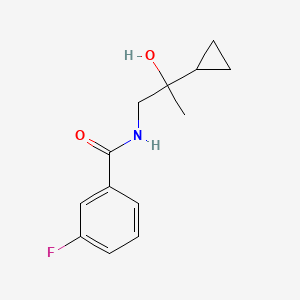

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

描述

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHMDIBFMJISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide typically involves the condensation of 3-fluorobenzoic acid with 2-cyclopropyl-2-hydroxypropan-1-amine. The reaction is facilitated by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality.

化学反应分析

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane.

Reduction: LiAlH4 in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)-3-fluorobenzamide.

Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoroaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学研究应用

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

相似化合物的比较

Comparison with Structural Analogs

Structural and Electronic Differences

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Replaces the cyclopropyl group with a dimethyl-hydroxyethyl chain and substitutes fluorine with a methyl group.

- Key Feature : Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H bond functionalization reactions.

- Synthesis: Prepared via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

(S)-N-(1-((1-Cyanocyclopropyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-fluorobenzamide ()

- Structure: Shares the 3-fluorobenzamide core but incorporates a cyanocyclopropyl group and phenylpropan-2-yl chain.

- Physicochemical Properties : Purified via semi-preparative HPLC (C18 column, ACN/water = 30:70) with 98.6% purity .

Dopamine D3 Receptor Agonist ()

Functional Group Impact

生物活性

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and fluorobenzamide moieties, which contribute to its reactivity and interactions with biological targets. The chemical formula is represented as:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that the compound acts as an inhibitor for certain enzymes by binding to their active sites, which can lead to various biological effects, including:

- Inhibition of inflammatory pathways : The compound is being investigated for its anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by affecting cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have demonstrated that the compound can modulate the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, it was found to induce apoptosis more effectively than some reference drugs, indicating potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

Research Applications

This compound has several applications in scientific research:

- Biochemical Probes : It is being explored as a biochemical probe for studying enzyme interactions, which could provide insights into metabolic pathways and disease mechanisms.

- Drug Development : The compound shows potential as a lead candidate for developing new drugs targeting inflammatory diseases and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。